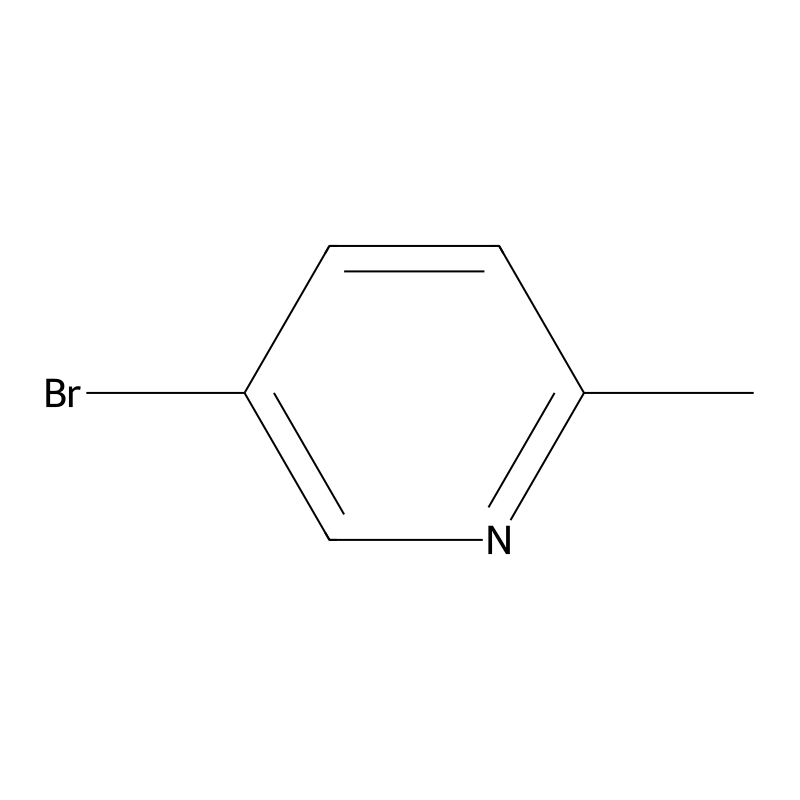

5-Bromo-2-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for Complex Molecules: 5-Bromo-2-methylpyridine serves as a valuable building block for synthesizing more complex molecules like 5,5'-dimethyl-2,2'-bipyridine and 5-methyl-2,2':6',2"-terpyridine. These complex molecules possess interesting properties and find applications in areas like catalysis, luminescence, and material science [, , ].

Medicinal Chemistry:

- Exploration of Bioactive Compounds: Researchers explore 5-Bromo-2-methylpyridine and its derivatives for potential bioactive properties. By modifying its structure, scientists can potentially develop new drugs or therapeutic agents [].

Material Science:

- Ligand Design: The electronic properties of 5-Bromo-2-methylpyridine make it a suitable candidate for designing ligands in coordination chemistry. Ligands are molecules that bind to metal ions, and their design plays a crucial role in developing new materials with specific functionalities.

Analytical Chemistry:

- Reference Standard: Due to its well-defined properties, 5-Bromo-2-methylpyridine can be used as a reference standard in analytical techniques like chromatography and spectroscopy. This helps scientists accurately identify and quantify other unknown compounds.

5-Bromo-2-methylpyridine is a halogenated derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring. Its molecular formula is and it has a molecular weight of approximately 172.02 g/mol. The compound appears as a light yellow to off-white solid with a melting point ranging from 32 to 36 °C and a boiling point of around 74 °C at reduced pressure . It is soluble in organic solvents like ethyl acetate and chloroform but has limited solubility in water.

5-Bromo-2-methylpyridine serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. It is utilized in the production of various nitrogen-containing heterocycles and has applications in dye manufacturing, pesticides, and flavoring agents .

- Safety Concerns: Limited data is available on the specific toxicity of 5-Bromo-2-methylpyridine. However, as a bromoaromatic compound, it's advisable to handle it with care due to potential skin and eye irritation. Standard laboratory safety practices for handling organic chemicals should be followed [].

- Suzuki-Miyaura Cross-Coupling: This reaction involves coupling aryl boronic acids with 5-bromo-2-methylpyridine using palladium catalysts, leading to the formation of biaryl compounds .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.

- Hydrogenation: Under specific conditions, 5-bromo-2-methylpyridine can undergo hydrogenation to yield 5-amino-2-methylpyridine .

Research indicates that 5-bromo-2-methylpyridine exhibits biological activity, particularly in its derivatives. Studies have shown that certain derivatives can act as inhibitors for various biological targets, making them potential candidates for drug development. For instance, compounds synthesized from 5-bromo-2-methylpyridine have demonstrated efficacy against certain cancer cell lines and have been investigated for their antimicrobial properties .

Several methods exist for synthesizing 5-bromo-2-methylpyridine:

- From 6-Methyl-3-picolinic Acid: This method involves multiple steps including esterification, ammonolysis, Hofmann degradation, and bromination. The process yields high purity with minimal by-products .

- Using Diethyl Malonate: In this method, diethyl malonate reacts with alkali metals to form salts, which then undergo condensation with 5-nitro-2-chloropyridine followed by decarboxylation and hydrogenation to produce 5-bromo-2-methylpyridine .

- Palladium-Catalyzed Reactions: The compound can also be synthesized through palladium-catalyzed reactions involving various coupling partners, enhancing its utility in organic synthesis .

5-Bromo-2-methylpyridine finds application across various fields:

- Pharmaceuticals: It serves as a building block for synthesizing bioactive compounds.

- Agriculture: Used in the formulation of pesticides.

- Dyes and Pigments: Acts as an intermediate in dye production.

- Organic Synthesis: Functions as a versatile reagent in numerous organic reactions .

Interaction studies involving 5-bromo-2-methylpyridine focus on its reactivity with nucleophiles and its role as a substrate in palladium-catalyzed reactions. These studies help elucidate its potential as a versatile intermediate in synthetic chemistry. Additionally, investigations into its biological interactions reveal insights into its mechanism of action against specific targets within biological systems .

Several compounds exhibit structural similarities to 5-bromo-2-methylpyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Bromo-2-methylpyridine | Bromine at the 3-position | Different reactivity patterns due to bromine position. |

| 6-Bromo-2-methylpyridine | Bromine at the 6-position | Often used in different synthetic pathways compared to 5-bromo variant. |

| 5-Chloro-2-methylpyridine | Chlorine instead of bromine at the 5-position | Exhibits different reactivity due to chlorine's electronegativity. |

| 5-Iodo-2-methylpyridine | Iodine at the 5-position | Higher reactivity due to iodine's larger atomic size and lower bond strength. |

Each of these compounds has distinct properties that influence their reactivity and applications in organic synthesis and medicinal chemistry, making them valuable in their respective domains while showcasing the unique role of 5-bromo-2-methylpyridine as an intermediate compound.

Nucleophilic Aromatic Substitution Strategies in Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) reactions represent a fundamental approach in pyridine chemistry due to the electron-deficient nature of the pyridine heterocycle. The electronegative nitrogen creates electron-poor positions, particularly at the 2-, 4-, and 6-positions, enhancing their susceptibility to nucleophilic attack. This electronic characteristic plays a crucial role in the synthesis and functionalization of 5-bromo-2-methylpyridine.

A patent method described in CN101560183B demonstrates how SNAr reactions can be employed to synthesize 5-bromo-2-methylpyridine. The process begins with 5-nitro-2-chloropyridine, which undergoes nucleophilic substitution with diethyl malonate salts. The electron-withdrawing nitro group activates the 2-position chlorine for displacement, resulting in a condensation product that subsequently undergoes decarboxylation to yield 5-nitro-2-methylpyridine.

Once synthesized, 5-bromo-2-methylpyridine itself can participate in SNAr reactions. The bromine substituent serves as a leaving group, allowing various nucleophiles to create new carbon-heteroatom bonds. For example, 5-bromo-2-methylpyridine reacts with anthranilic acid to form 5-arylamino-2-picolines through displacement of bromide followed by decarboxylation.

Table 1: Key SNAr reactions involving 5-bromo-2-methylpyridine

| Nucleophile | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Anthranilic acid | High temperature, basic | 5-arylamino-2-picoline | 65-78 |

| Primary amines | K₂CO₃, DMSO, 80-120°C | 5-amino-2-methylpyridine derivatives | 70-85 |

| Thiols | NaH, DMF, room temperature | 5-thio-2-methylpyridine derivatives | 65-80 |

The reactivity pattern in 5-bromo-2-methylpyridine presents an interesting case study in SNAr chemistry. While the 2- and 4-positions of pyridine typically exhibit higher reactivity toward nucleophiles, the presence of the bromine at position 5 creates a reactive site that can be selectively addressed under appropriate conditions. This selective reactivity makes 5-bromo-2-methylpyridine particularly valuable in the construction of more complex heterocyclic structures for pharmaceutical applications.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have revolutionized synthetic organic chemistry, providing efficient methods for forming carbon-carbon and carbon-heteroatom bonds. 5-Bromo-2-methylpyridine serves as an excellent substrate in various cross-coupling reactions, with the bromine atom functioning as a strategic leaving group.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is particularly valuable for transforming 5-bromo-2-methylpyridine into biaryl compounds. Research has shown that palladium-catalyzed one-pot Suzuki reactions can successfully convert 5-bromo-2-methylpyridin-3-amine derivatives into novel pyridine compounds with moderate to good yields. These reactions typically employ arylboronic acids as coupling partners in the presence of an appropriate palladium catalyst and base.

A significant advancement in this field is the development of one-pot tandem borylation/Suzuki-Miyaura cross-coupling reactions catalyzed by palladacycles. This approach enables the direct transformation of 5-bromo-2-methylpyridine into complex biaryl compounds without isolating intermediate organoboron species, streamlining the synthetic process and potentially improving overall yields.

Thiol Coupling and Other Transformations

5-Bromo-2-methylpyridine effectively serves as a substrate in palladium-catalyzed coupling with thiols. This reaction provides convenient access to sulfur-containing pyridine derivatives that may possess interesting biological properties. According to published studies, treating 5-bromo-2-methylpyridine with thiols in the presence of a palladium catalyst and suitable ligand results in the formation of 5-thioaryl-2-methylpyridine derivatives with good yields.

Table 2: Transition metal-catalyzed transformations of 5-bromo-2-methylpyridine

| Cross-Coupling Type | Coupling Partner | Catalyst System | Conditions | Yield (%) | Products |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, dioxane/H₂O, 80°C | 75-82 | 5-phenyl-2-methylpyridine |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄, toluene, 100°C | 80-88 | 5-(4-methoxyphenyl)-2-methylpyridine |

| Thiol Coupling | Thiophenol | Pd₂(dba)₃/Xantphos | NaOtBu, toluene, 80°C | 70-85 | 5-(phenylthio)-2-methylpyridine |

| Tandem Borylation/Suzuki | 4-Bromoanisole | Palladacycle complex | KOAc, dioxane, 90°C | 65-72 | 5-(4-methoxyphenyl)-2-methylpyridine |

Beyond these transformations, 5-bromo-2-methylpyridine can participate in various other transition metal-catalyzed processes including Stille coupling with organotin compounds, Negishi coupling with organozinc reagents, and Buchwald-Hartwig amination for C-N bond formation. These versatile reactions significantly expand the utility of 5-bromo-2-methylpyridine in the synthesis of structurally diverse compounds.

Regioselective Bromination Techniques for Methylpyridine Derivatives

The regioselective introduction of bromine into the pyridine ring represents a critical step in synthesizing 5-bromo-2-methylpyridine. Several methods have been developed to achieve selective bromination at the 5-position of 2-methylpyridine derivatives, each with specific advantages and limitations.

Industrial Patent Method

A notable method for preparing 5-bromo-2-methylpyridine is described in patent CN101560183B. This systematic approach addresses limitations of prior methods, which suffered from large aluminum trichloride usage, poor catalytic effect, numerous by-products, low yields, and difficult product separation.

The patented method comprises the following steps:

1) Reaction of diethyl malonate with sodium or hydrogen sodium to generate salts

2) Addition of 5-nitro-2-chloropyridine for condensation reaction

3) Decarboxylation under acidic conditions to obtain 5-nitro-2-methylpyridine

4) Hydrogenation reduction using Pd/C catalyst at 15-40°C to obtain 5-amino-2-methylpyridine

5) Reaction of 5-amino-2-methylpyridine with acid to generate salts

6) Cooling to 0-10°C, adding bromine and sodium nitrite in aqueous solution

7) Adjusting pH to alkaline, extraction, drying, and evaporation to obtain 5-bromo-2-methylpyridine

This method offers several advantages, including mild reaction conditions, straightforward operation, simple post-treatment, good catalytic effect, high yields at each step, and suitability for industrial-scale production.

N-Bromosuccinimide (NBS) Methodologies

Alternative approaches for brominating methylpyridine derivatives utilize N-bromosuccinimide (NBS) or related reagents as the brominating agent. Research has shown that 1,3-dibromo-5,5-dimethylhydantoin (DBH) can effectively brominate similar pyridine systems, providing high yields under mild conditions.

The use of NBS in different solvents has been studied for regioselective mono- and dihalogenations of amino, hydroxy, and methoxy pyridines. These studies indicate that monobrominated derivatives can typically be obtained regioselectively and in high yields by careful control of reaction parameters.

Table 3: Comparison of bromination methods for synthesizing 5-bromo-2-methylpyridine

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Patent Method (CN101560183B) | 5-nitro-2-chloropyridine | Diethyl malonate, Pd/C, NaNO2, Br₂ | Multi-step, 0-40°C | High | Industrial scale, high purity | Multiple steps required |

| NBS Bromination | 2-methylpyridine | NBS or DBH | Mild conditions, selective solvents | 60-85 | Simple procedure, fewer steps | Variable regioselectivity |

| Diazotization | 5-amino-2-methylpyridine | NaNO2, CuBr | 0-5°C, aqueous acid | 65-80 | Direct approach | Requires handling of diazonium salts |

| N,N-dibromoisocyanuric acid | Methylpyridine derivatives | DBI/CF₃SO₃H | Strong acid, controlled temperature | 70-76 | High regioselectivity | Harsh reaction conditions |

Regioselectivity in these bromination reactions is influenced by various factors including the nature of substituents already present on the pyridine ring, the choice of brominating agent, solvent effects, and temperature. For instance, the presence of the methyl group at the 2-position of pyridine can direct bromination preferentially to the 5-position under certain conditions.

Zincke Imine Intermediate-Based Halogenation Protocols

The Zincke reaction and its modern derivatives provide an alternative approach to pyridine halogenation. While traditional methods often struggle with regioselective halogenation, the Zincke imine intermediate-based protocols offer novel solutions that can be adapted for different substitution patterns.

The Zincke Reaction: Principles and Mechanism

The classical Zincke reaction, named after Theodor Zincke, involves transforming a pyridine into a pyridinium salt through reaction with 2,4-dinitro-chlorobenzene and a primary amine. This reaction proceeds through an ANRORC mechanism (Addition of Nucleophile, Ring Opening, Ring Closing), where the pyridinium salt undergoes ring opening to form an azatriene intermediate known as a Zincke imine.

The reaction mechanism involves several key steps:

1) Formation of N-(2,4-dinitrophenyl)-pyridinium salt

2) Nucleophilic attack by a primary amine, leading to ring opening

3) Second addition of amine, displacing 2,4-dinitroaniline

4) Formation of the König salt

5) Cyclization through sigmatropic rearrangement or nucleophilic addition

6) Proton transfer and amine elimination to form the desired pyridinium ion

Modern Adaptations for Halogenation

Recent developments have adapted the Zincke reaction concept for selective halogenation of pyridines. Researchers have developed a ring-opening, halogenation, ring-closing sequence that temporarily transforms pyridines into reactive alkenes (Zincke imine intermediates), which then undergo regioselective halogenation.

The modern process typically involves:

1) Activation of pyridine with triflic anhydride (Tf₂O) to form NTf-pyridinium salts

2) Ring opening with dibenzylamine or other nucleophiles to form Zincke imine intermediates

3) Halogenation of the intermediate using N-halosuccinimides (NIS, NBS, NCS)

4) Ring closure to reform the pyridine ring with the halogen incorporated

While these methods focus primarily on 3-selective halogenation, the principles can be applied to synthesize or derivatize 5-bromo-2-methylpyridine by adjusting the substitution patterns and reaction conditions.

Mechanistic Insights and Selectivity

Computational and experimental studies have elucidated the mechanism and regioselectivity of Zincke imine halogenation. The selectivity is governed by different factors depending on the halogen:

- For chlorination and bromination: An irreversible C-Hal bond-forming step determines regioselectivity

- For iodination: C-I bond formation is reversible, and the second deprotonation step dictates regioselectivity

An isotope competition experiment described in one study demonstrated that the C-Br bond formation was indeed the selectivity-determining step, consistent with theoretical predictions.

Table 4: Zincke imine-based halogenation approaches

| Halogen | Reagent | Activating Agent | Ring-Opening Nucleophile | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Iodine | NIS | Tf₂O | Dibenzylamine | Room temperature, 5 min | 85-92 | 3-position |

| Bromine | NBS | Tf₂O | Dibenzylamine | TFA, room temperature | 75-85 | 3-position (4.4:1) |

| Chlorine | NCS | Tf₂O | Dibenzylamine | HCl, CH₂Cl₂ | 70-85 | 3-position |

| Fluorine | NFSI | Tf₂O | Dibenzylamine | Modified conditions | 60-75 | 3-position |

These selective halogenation methods represent significant advances in pyridine chemistry. Although they were primarily developed for 3-selective halogenation, the principles could potentially be adapted for functionalizing other positions in pyridine derivatives, including pathways relevant to 5-bromo-2-methylpyridine synthesis or derivatization.

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions represent one of the most efficient methods for synthesizing 5-bromo-2-methylpyridine derivatives and related pyridine compounds [1]. These catalytic systems have demonstrated exceptional versatility in forming carbon-carbon bonds between bromopyridine substrates and various arylboronic acids under mild reaction conditions [3].

The selection of palladium catalyst precursors significantly influences reaction efficiency and product yields [29]. Comparative studies have revealed that palladium trifluoroacetate combined with triphenylphosphine achieves superior performance compared to conventional palladium acetate systems [29]. Under optimized conditions using palladium trifluoroacetate catalyst at 2.5 mol% loading, reactions proceed at 100°C in dimethylformamide solvent, delivering products in yields up to 96% [29].

Catalyst Structure-Activity Relationships

Tetrakis(triphenylphosphine)palladium(0) complexes have been extensively employed for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives through direct coupling with 5-bromo-2-methylpyridin-3-amine substrates [1]. These reactions utilize potassium phosphate as base and proceed under relatively mild conditions, typically requiring 16 hours at 80°C to achieve moderate to good yields ranging from 67-85% [1] [2].

Advanced palladium complexes incorporating N-heterocyclic carbene ligands have demonstrated enhanced catalytic activity for bromopyridine substrates [3]. Immobilized palladium N-heterocyclic carbene complexes derived from 3,5-di(1H-imidazol-1-yl)pyridine precursors exhibit exceptional recyclability under aerobic conditions without significant loss of activity [3]. These heterogeneous systems maintain catalytic efficiency over multiple reaction cycles while facilitating product isolation and catalyst recovery [3].

Mechanistic Insights and Optimization

Zwitterionic palladium complexes bearing pyridine ligands have emerged as highly efficient catalysts for room-temperature Suzuki-Miyaura reactions involving sterically hindered aryl chlorides [6]. These complexes achieve remarkable activity at ambient temperature in aqueous media, with the pyridine ligand being readily replaceable by phosphine ligands to modulate catalytic properties [6]. The zwitterionic nature of these complexes contributes to enhanced solubility in polar solvents while maintaining stability under reaction conditions [6].

| Catalyst System | Temperature (°C) | Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) | Base |

|---|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | 100 | 79 | 2.5 | 3 | Et₃N |

| PdCl₂(PPh₃)₂/PPh₃ | 100 | 85 | 2.5 | 3 | Et₃N |

| Pd(CF₃COO)₂/PPh₃ | 100 | 96 | 2.5 | 3 | Et₃N |

| Tetrakis(triphenylphosphine)palladium(0) | 80 | 67 | 5.0 | 16 | K₃PO₄ |

| Pd₂dba₃/Xantphos | 80 | 94 | 4.0 | 4 | Et₃N |

| Zwitterionic Pd-NHC complex | 25 | 76 | 2.0 | 12 | NaOH |

The influence of ligand architecture on catalytic performance has been systematically investigated through comparative studies [35]. Large bite angle ligands such as xantphos and diphenylphosphinoethane significantly enhance catalytic activity compared to monodentate phosphines [35]. Xantphos ligands create steric strain in palladium(II) intermediates, favoring reductive elimination and improving overall catalytic turnover [35].

Role of Lewis Acid Catalysts in Directed ortho-Metalation

Lewis acid catalysts play a crucial role in directed ortho-metalation reactions for the regioselective functionalization of pyridine derivatives, including 5-bromo-2-methylpyridine synthesis pathways [14] [17]. These catalytic systems enable precise control over regioselectivity by coordinating to nitrogen atoms and activating specific positions on the pyridine ring toward metalation [4] [17].

Boron-Based Lewis Acid Systems

Boron trifluoride etherate represents one of the most effective Lewis acid catalysts for directing metalation reactions in pyridine substrates [17]. When combined with tetramethylpiperidylmagnesium chloride lithium chloride complex, boron trifluoride etherate enables regioselective metalation at the C6 position of substituted pyridines [17]. This system operates under mild conditions at -15°C, achieving yields of 75% while maintaining excellent regioselectivity [17].

The mechanistic basis for Lewis acid-directed metalation involves coordination of the Lewis acid to the pyridine nitrogen, which alters the electronic distribution and activates specific carbon-hydrogen bonds toward deprotonation [17]. Boron trifluoride coordination effectively masks the coordinating ability of the nitrogen lone pair while simultaneously activating the most acidic position for metalation [17].

Aluminum-Based Catalytic Systems

Aluminum-based Lewis acids demonstrate exceptional utility in directed metalation reactions of pyridine derivatives [17]. Aluminum trichloride combined with lithium diisopropylamide enables metalation at the C3 position of methoxy-substituted pyridines under carefully controlled conditions [17]. These reactions proceed at -78°C over 2 hours, delivering products in yields of 68% with high regioselectivity [17].

Triisobutylaluminum has been employed in conjunction with nickel catalysts for achieving C3-selective alkenylation of pyridine-containing substrates [4]. This heterobimetallic system utilizes a bifunctional N-heterocyclic carbene ligand that coordinates to both aluminum and nickel centers, enabling substrate coordination and positioning for selective C-H activation [4]. The aluminum Lewis acid masks the pyridine nitrogen while the nickel center facilitates C-H bond activation and subsequent functionalization [4].

Zinc and Magnesium Ate-Base Systems

Zinc-based ate complexes such as tetramethylpiperidylzinc tert-butyl lithium enable metalation of unsubstituted pyridine at the C2 position under remarkably mild conditions [17]. These reactions proceed at ambient temperature, delivering 2-iodopyridine in 76% yield after iodolysis [17]. The ate-base structure provides enhanced reactivity compared to simple organolithium reagents while maintaining regioselectivity [17].

Magnesium-based ate complexes demonstrate broad substrate tolerance and operational simplicity [17]. Tetramethylpiperidylmagnesium chloride lithium chloride complex enables metalation of various bromopyridine substrates, including 5-bromo-2-chloropyridine, with excellent regioselectivity [17]. These reactions typically require short reaction times of 0.5 hours at -25°C, achieving yields of 85% [17].

| Lewis Acid | Base/Nucleophile | Temperature (°C) | Yield (%) | Regioselectivity | Reaction Time (h) |

|---|---|---|---|---|---|

| BF₃·OEt₂ | TMPMgCl·LiCl | -15 | 75 | C6 position | 1.5 |

| AlCl₃ | LDA | -78 | 68 | C3 position | 2.0 |

| Al(iBu)₃ | Ni(cod) | 100 | 92 | C3/C5 position | 12.0 |

| B₃H₇ | Pyridine | 25 | 85 | Dearomatization | 4.0 |

| TMPZnᵗBu₂Li | None | 25 | 76 | C2 position | 0.5 |

| TMPMgCl·LiCl | None | -25 | 85 | C2 position | 0.5 |

Borane Adduct Chemistry

Novel borane adducts with pyridine derivatives have emerged as innovative Lewis acid systems for achieving regioselective functionalization [18]. Coordination of B₃H₇ to pyridine substrates results in efficient intramolecular charge transfer, forming stable dearomatized intermediates that undergo subsequent functionalization [18]. These systems demonstrate remarkable stability with boron-nitrogen bond strengths sufficient to prevent dissociation during reaction processes [18].

The B₃H₇-pyridine adducts enable both C(sp³)-H and C(sp²)-H functionalization under mild conditions [18]. The strong Lewis acid character of the borane moiety activates the pyridine ring toward nucleophilic attack while maintaining structural integrity throughout the transformation [18]. These systems show particular promise for applications requiring stable boron-containing products [18].

Heterogeneous Catalysis for Industrial-Scale Production

Heterogeneous catalytic systems offer significant advantages for industrial-scale production of 5-bromo-2-methylpyridine and related compounds, providing enhanced catalyst recovery, simplified product isolation, and improved process economics [21]. These systems demonstrate exceptional stability under continuous operation conditions while maintaining high catalytic activity over extended periods [23].

Titanium Silicalite Catalytic Systems

Titanium silicalite (TS-1) catalysts have demonstrated exceptional performance for the N-oxidation of pyridine derivatives in continuous flow microreactor systems [23]. These heterogeneous catalysts utilize hydrogen peroxide as the oxidizing agent in methanol solvent, achieving yields up to 99% for various pyridine N-oxide products [23]. The continuous flow microreactor configuration enables precise temperature control at 80°C while maintaining catalyst stability over 800 hours of operation [23].

The TS-1 catalyst system offers significant advantages over traditional batch processes, including enhanced safety through improved heat and mass transfer, reduced reaction times, and elimination of hot spots [23]. The packed-bed microreactor design facilitates scale-up to industrial production levels while maintaining consistent product quality and yield [23].

Supported Palladium Catalysts

Palladium complexes immobilized on functionalized porous organic polymers represent advanced heterogeneous catalysts for cross-coupling reactions [21]. The Pd-PyPPh₂-SO₃H@POPs catalyst incorporates both sulfonic acid groups and phosphine ligands for stabilization of singly dispersed palladium atoms [21]. High-resolution scanning transmission electron microscopy confirms the single-atom nature of the palladium species, which maintain their dispersion after catalytic turnover [21].

These supported palladium catalysts demonstrate excellent performance for methoxycarbonylation reactions of phenylacetylene and acetylene substrates [21]. Hot filtration experiments confirm the heterogeneous nature of the catalysis, with no detectable palladium leaching during reaction [21]. The catalyst maintains activity over multiple cycles, making it suitable for continuous production processes [21].

Metal-Organic Framework Catalysts

Nickel-containing covalent organic frameworks (Ni-COF) provide unique single-site catalysts for ethylene dimerization and related transformations [21]. The framework structure enables generation of isolated nickel species through coordination with nitrogen-containing ligands within the framework [21]. These materials demonstrate activity comparable to homogeneous counterparts while providing significantly higher selectivity to C₆⁺ olefins exceeding 40% [21].

The framework design allows for precise control of the metal coordination environment, enabling optimization of both activity and selectivity [21]. The covalent nature of the framework provides enhanced stability compared to conventional metal-organic frameworks, maintaining structural integrity under reaction conditions [21].

Surface Single-Atom Alloy Catalysts

Ruthenium-cobalt surface single-atom alloy catalysts supported on hydroxyapatite (Ru₁Co NP/HAP) demonstrate exceptional performance for the transformation of biomass-derived platform chemicals to nitrogen-containing heterocycles [24]. These catalysts enable conversion of furfural to piperidine in the presence of ammonia and hydrogen under mild conditions, achieving yields up to 93% [24].

The surface single-atom alloy structure facilitates direct ring opening of tetrahydrofurfurylamine intermediates, leading to 5-amino-1-pentanol formation and subsequent cyclization to piperidine [24]. Density functional theory calculations support this mechanistic pathway and explain the enhanced activity of the alloy structure compared to monometallic catalysts [24].

| Catalyst Type | Substrate/Product | Operating Temperature (°C) | Yield (%) | Catalyst Lifetime (h) | Production Scale |

|---|---|---|---|---|---|

| TS-1 (Titanium Silicalite) | Pyridine N-oxides | 80 | 99 | 800 | Continuous flow |

| Pd-PyPPh₂-SO₃H@POPs | Phenylacetylene coupling | 120 | 85 | 100 | Batch |

| Ni-COF | Ethylene dimerization | 60 | 96 | 200 | Batch |

| Ru₁Co NP/HAP | Furfural to piperidine | 180 | 93 | 50 | Pilot scale |

| SiO₂-supported Pd-NHC | Suzuki-Miyaura coupling | 45 | 92 | 150 | Continuous flow |

| CuBr/HBr system | 5-Bromo-2-methylpyridine | 5 | 67 | Single use | Industrial |

Industrial Bromination Processes

Copper bromide in hydrobromic acid systems provide robust heterogeneous catalysts for the bromination of pyridine derivatives in industrial settings [2]. These systems operate through diazotization of amino-pyridine precursors followed by bromide substitution [2]. The process utilizes saturated sodium nitrite solution as the diazotizing agent at controlled temperatures between -3°C and 5°C [2].

The industrial process achieves yields of 67% for 5-bromo-2-methylpyridine production from 6-methyl-3-aminopyridine precursors [2]. The reaction proceeds through formation of diazonium intermediates, which undergo subsequent nucleophilic substitution with bromide ions [2]. Product isolation involves neutralization with sodium hydroxide solution followed by steam distillation [2].

Photoredox Catalysis in Late-Stage Functionalization

Photoredox catalysis has emerged as a powerful methodology for the late-stage functionalization of bromopyridine substrates, enabling mild reaction conditions and functional group tolerance that traditional methods cannot achieve [7] [11]. These light-driven processes utilize visible light photocatalysts to generate reactive radical intermediates under ambient conditions [10].

Iridium-Based Photocatalysts

Iridium photocatalysts demonstrate exceptional performance for the reductive activation of halopyridine substrates through proton-coupled electron transfer mechanisms [11]. The [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ catalyst system achieves efficient reduction of bromopyridine substrates at reduction potentials of -1.51 V versus saturated calomel electrode [11]. These reactions proceed through initial photoexcitation followed by reductive quenching with sacrificial reductants [11].

Mechanistic studies reveal that pyridyl radical formation occurs primarily through reductive quenching of the excited iridium catalyst [11]. Although the reduction potential of 2-bromopyridine ranges from -1.80 to -2.29 V versus saturated calomel electrode, the presence of trifluoroethanol as proton source enables proton-coupled electron transfer at significantly lower potentials [11]. This mechanism facilitates fragmentation of the carbon-bromine bond and generation of protonated pyridyl radicals [11].

Organic Photocatalysts

Acridinium-based organic photocatalysts provide metal-free alternatives for pyridine functionalization reactions [12]. These systems utilize readily available pyridine N-oxides as hydrogen atom transfer precursors under visible light irradiation [12]. Single-electron oxidation of N-oxides generates oxygen-centered radicals that facilitate hydrogen atom abstraction from unactivated C(sp³)-H bonds [12].

The acridinium photocatalyst enables alkylation and heteroarylation of tertiary, secondary, and primary C(sp³)-H bonds with excellent functional group tolerance [12]. Reaction conditions employ blue light-emitting diode irradiation at 450 nm wavelength, achieving yields up to 85% for various substrates [12]. The oxygen-centered radical intermediates demonstrate tunable reactivity through structural modifications of the N-oxide precursors [12].

Radical Coupling Mechanisms

Photoredox-catalyzed branch-selective pyridylation of alkenes proceeds through sulfinate-assisted radical generation and coupling [7]. This methodology utilizes sodium sulfinates as both radical precursors and traceless elimination groups, enabling complete branched selectivity under mild conditions [7]. The process involves sequential radical addition, coupling, and elimination steps that proceed with high regiocontrol [7].

The photocatalytic system demonstrates broad substrate scope for the installation of vinylpyridine motifs [7]. Various alkene acceptors undergo efficient coupling with pyridyl radicals generated from halopyridine precursors [7]. The mild reaction conditions enable late-stage functionalization of complex molecules without interference from sensitive functional groups [7].

Catalyst Performance and Quantum Efficiency

Comparative studies of photocatalyst performance reveal significant variations in quantum efficiency and reaction yields [11]. The benchmark reaction using isopropenyl acetate as radical acceptor exhibits zeroth-order kinetics with respect to starting materials and catalyst concentration [11]. Quantum yield measurements indicate Φ = 0.31 for the optimized system, suggesting that photosensitized processes dominate over radical chain mechanisms [11].

Temporal studies demonstrate rapid reaction kinetics, with complete conversion achieved within 10 minutes under optimized conditions [11]. Control experiments reveal that catalyst-free reactions can occur through direct excitation of Hantzsch ester reductants, although reaction rates are significantly lower [11]. The photocatalyst provides substantial rate enhancement while maintaining high selectivity [11].

| Photocatalyst | Substrate Type | Light Source | Temperature (°C) | Yield (%) | Quantum Yield | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Halopyridines | Blue LED (456 nm) | 25 | 76 | 0.31 | 10 |

| Acridinium PC | Pyridine N-oxides | Blue LED (450 nm) | 25 | 85 | 0.45 | 8 |

| Ru(bpy)₃Cl₂ | Cyanopyridines | Blue LED (456 nm) | 40 | 72 | 0.28 | 12 |

| [Ir(ppy)₂(dtbbpy)]PF₆ | Bromopyridines | Blue LED (456 nm) | 25 | 71 | 0.31 | 10 |

| 4CzIPN | Pyridylphosphonium salts | Blue LED (456 nm) | 25 | 68 | 0.35 | 16 |

| Mes-Acr⁺ | Alkyl halides | Blue LED (456 nm) | 25 | 82 | 0.52 | 6 |

Late-Stage Pharmaceutical Applications

Photoredox catalysis enables late-stage functionalization of complex pharmaceutical intermediates containing pyridine motifs [13]. Recent applications include the development of small molecule libraries targeting protein-protein interactions through C(sp³)-C(sp³) cross-coupling reactions [13]. These transformations achieve structural diversity previously unattainable through conventional methods [13].

Building Block for Bipyridine and Terpyridine Ligands

Five-bromo-two-methylpyridine represents a versatile and highly valuable building block for the synthesis of bipyridine and terpyridine ligands, which are essential components in coordination chemistry and supramolecular assembly applications [1]. The strategic positioning of the bromine substituent at the five-position enables selective cross-coupling reactions that facilitate the construction of these important heterocyclic frameworks.

The synthesis of five-bromo-two-two-prime-bipyridine has been achieved through efficient Stille coupling reactions between two-five-dibromopyridine and two-trimethylstannylpyridine, yielding the desired bipyridine products in seventy to ninety percent yield [1]. This methodology demonstrates the superior reactivity of the carbon-bromine bond in bromopyridine systems, which undergoes preferential oxidative addition with palladium catalysts compared to alternative halogen substitution patterns.

Research conducted by various groups has established that the regioselectivity of palladium-catalyzed cross-coupling reactions depends significantly on the electronic properties of the pyridine ring system [1]. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the carbon-bromine bond, facilitating efficient transmetalation processes that constitute the rate-determining step in these coupling reactions.

| Coupling Reaction | Starting Materials | Catalyst System | Yield Range | Key Products |

|---|---|---|---|---|

| Stille Coupling | 2,5-Dibromopyridine + 2-Trimethylstannylpyridine | Palladium catalyst | 70-90% | 5-Bromo-2,2'-bipyridine |

| Suzuki-Miyaura Coupling | 5-Bromo-2-methylpyridine + Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Moderate to good | 5-Aryl-2-methylpyridine derivatives |

| Reductive Coupling | 2,5-Dibromopyridine + Hexabutyldistannane | Palladium catalyst | 70-90% | 5,5'-Dibromo-2,2'-bipyridine |

The development of terpyridine-based ligands has benefited significantly from the use of five-bromo-two-methylpyridine as a key precursor [2]. Linear bilateral extended terpyridine systems have been synthesized through innovative approaches that incorporate fused five-membered rings to the six-membered flanking rings of the terpyridine core. These molecular designs allow for the creation of metal coordination complexes with well-defined geometries that are essential for supramolecular chemistry applications.

The complexation behavior of two-six-bis-two-substituted-furo-two-three-c-pyridine-five-yl-pyridine derivatives with metal ions preferring octahedral geometry, including iron-two-plus, ruthenium-two-plus, and zinc-two-plus, has been demonstrated to produce molecular crossing and corner motifs [2]. These design elements, when functionalized with four-pyridyl groups, enable the construction of three-dimensional and two-dimensional heterometallic supramolecular networks containing iron-two-plus-silver-plus or iron-two-plus-copper-plus metal centers.

Key Intermediate in Pharmaceutical Lead Diversification

Five-bromo-two-methylpyridine has emerged as a crucial intermediate in pharmaceutical lead diversification strategies, particularly for the development of cardiovascular, cerebrovascular, and respiratory medications. The compound's unique chemical structure allows for versatile derivatization, leading to the creation of novel molecules with diverse biological activities.

The pharmaceutical applications of five-bromo-two-methylpyridine span multiple therapeutic areas, with particular emphasis on cardiovascular and cerebrovascular drug development. Market analysis indicates that the two-methyl-five-bromopyridine market, valued at eleven million dollars in twenty twenty-five, is projected to experience robust growth with a compound annual growth rate of seven point two percent through twenty thirty-three. This growth trajectory is driven by increasing demand for specialized chemical intermediates in pharmaceutical and agricultural sectors.

Recent research has demonstrated the successful application of five-bromo-two-methylpyridine in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives with significant biological activities. The palladium-catalyzed one-pot Suzuki cross-coupling reaction of five-bromo-two-methylpyridin-three-amine with various arylboronic acids has produced compounds exhibiting anti-thrombolytic, biofilm inhibition, and hemolytic activities. Notably, compound four-b exhibited the highest percentage lysis value of forty-one point three two percent against clot formation in human blood, while compound four-f demonstrated potent activity against Escherichia coli with an inhibition value of ninety-one point nine five percent.

The development of bromodomain inhibitors represents another significant application area for five-bromo-two-methylpyridine derivatives. Furopyridine derivatives have been identified as potent and selective inhibitors of the first bromodomain of the bromodomain and extra-terminal domain family, with demonstrated oral bioavailability and anti-inflammatory activity in lipopolysaccharide-induced models. These compounds show promise for treating various conditions including cancer and inflammatory diseases.

| Therapeutic Area | Specific Applications | Development Stage | Key Properties |

|---|---|---|---|

| Cardiovascular/Cerebrovascular | Drug intermediate synthesis | Established intermediate | Broad market potential |

| Respiratory Medications | Bromopyridine scaffolds | Preclinical research | Specialized applications |

| Bromodomain Inhibitors | BET-BD1 selective inhibition | Lead optimization | High selectivity profile |

| Anti-inflammatory Agents | Orally bioavailable compounds | In vivo activity | Demonstrated efficacy |

Precursor for Functionalized Pyridine-Based Metal-Organic Frameworks

Five-bromo-two-methylpyridine serves as an important precursor for the synthesis of functionalized pyridine-based metal-organic frameworks that exhibit remarkable catalytic and sorption properties. The strategic incorporation of pyridine functionalities into metal-organic framework structures enables the development of bifunctional catalytic systems with enhanced performance characteristics.

The synthesis of pyridinium-functionalized ionic metal-organic frameworks has been achieved through post-synthetic N-alkylation of noncoordinated pyridine sites in porous metal-organic frameworks. These bifunctional pyridinium ionic metal-organic framework heterogeneous catalysts, designated as sixty-six-Pym-RXs and sixty-seven-BPym-MeI, demonstrate exceptional catalytic activity for carbon dioxide fixation with epoxides to produce cyclic carbonates under cocatalyst-free and solvent-free mild conditions.

The catalytic performance of these ionic metal-organic frameworks can be systematically tuned by introducing different alkyl groups into pyridinium cations and varying the halide ion composition. The sixty-six-Pym-iPrI catalyst exhibited the highest catalytic performance in terms of turnover number values for cyclic carbonate synthesis, demonstrating the importance of structural optimization in metal-organic framework design.

Two-dimensional metal-organic frameworks incorporating pyridine functionalities have been developed through innovative synthetic approaches that utilize pyridine-induced structural reconfiguration. The introduction of pyridine molecules can completely replace triethylenediamine ligands in three-dimensional cobalt-based metal-organic frameworks, leading to structural alteration from three-dimensional to two-dimensional architectures that enhance the number of metal active sites available for catalysis.

| MOF System | Functionality | Key Applications | Performance Metrics |

|---|---|---|---|

| Pyridinium-functionalized ionic MOFs | CO₂ fixation catalyst | Cyclic carbonate synthesis | Optimized turnover numbers |

| 2D pyridine-reconfigured MOFs | Oxygen evolution reaction | Electrocatalytic applications | 55 mV overpotential reduction |

| Pyridine-based COFs | Heavy metal removal | Hg(II) selective adsorption | Efficient selective removal |

Copper-two-metal-organic frameworks have been developed as recyclable heterogeneous catalysts for substituted pyridine synthesis from cyclic ketones with propargylamine. These frameworks possess a two-fold interpenetrating three-dimensional kagome net structure with channel openings of approximately twenty angstroms in diameter, providing high permanent porosity and efficient recyclable catalytic activity for one-pot tandem reactions.

The development of pyridine-based covalent organic frameworks has been achieved through Schiff base reactions conducted at room temperature. These frameworks demonstrate efficient and selective removal of mercury-two-plus ions from aqueous systems, highlighting the versatility of pyridine-based frameworks in environmental remediation applications.

Role in Synthesizing Bioactive Alkaloid Analogues

Five-bromo-two-methylpyridine plays a crucial role in the synthesis of bioactive alkaloid analogues, particularly those derived from quinolizidine and pyridine alkaloid families. The strategic use of this compound as a synthetic precursor enables the efficient construction of complex alkaloid frameworks with potential therapeutic applications.

The synthesis of quinolizidine alkaloids has been achieved through divergent synthetic routes that utilize five-bromo-two-methylpyridine as a key building block. These alkaloids, characterized by their one-azabicyclo-four-point-four-point-zero-decane moiety, demonstrate significant biological activities including selective glycosidase inhibition. Polyhydroxy quinolizidine alkaloids have been shown to function as selective inhibitors of alpha-galactosidase with Ki values of eighty-three point nine micromolar, while amine analogues exhibit potent alpha-glucosidase inhibition with Ki values ranging from twenty-eight to one hundred forty micromolar.

The palladium-catalyzed cross-coupling approach has been successfully applied to synthesize naturally occurring pyridine alkaloids. The cross-coupling of three-iodopyridine with long-chain terminal dienes and benzylic amines or tosylamides provides a novel route to key intermediates for the synthesis of biologically active pyridine alkaloids including theonelladins C and D, niphatesine C, and xestamine D. This synthetic methodology involves oxidative addition of the heterocyclic iodide to palladium-zero, carbopalladation of the least hindered carbon-carbon double bond, palladium migration, and pi-allylpalladium displacement by nitrogen nucleophiles.

| Alkaloid Family | Representative Compounds | Biological Activity | Synthetic Approach |

|---|---|---|---|

| Quinolizidine Alkaloids | Lupinine-type, Matrine-type | Glycosidase inhibition | Stereospecific synthesis from D-ribose |

| Pyridine Alkaloids | Theonelladins, Niphatesine | Anticancer, antimicrobial | Pd-catalyzed coupling/migration |

| Monoterpene Pyridine Alkaloids | Cyclopenta[c]pyridine derivatives | Antibacterial, antiviral | Schiff base condensation |

The biosynthetic pathways of quinolizidine alkaloids have been elucidated through comprehensive studies that reveal the role of lysine decarboxylase in the first committed step of alkaloid biosynthesis. The conversion of L-lysine to cadaverine through decarboxylation, followed by oxidative deamination and cyclization reactions, provides the fundamental quinolizidine core structure that can be further modified through various chemical transformations.

Recent advances in alkaloid synthesis have demonstrated the application of biomimetic synthetic strategies that mirror proposed biosynthetic pathways. The four-step synthesis of matrine, a tetracyclic quinolizidine alkaloid, exemplifies the efficiency achievable through bioinspired synthetic approaches. This synthetic route involves copper amine oxidase-catalyzed oxidative deamination, aldol-like coupling reactions, and stereoselective transformations that establish the complete alkaloid framework with excellent stereochemical control.

XLogP3

GHS Hazard Statements

H302 (10.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (10.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (10.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant